Cas no 1804710-16-4 (2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)

2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde is a specialized pyridine derivative featuring a nitro group, trifluoromethoxy substituent, and an aldehyde functional group. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in heterocyclic synthesis. The presence of electron-withdrawing groups (nitro and trifluoromethoxy) enhances its utility as an intermediate in nucleophilic substitution and condensation reactions. The aldehyde moiety allows for further functionalization, making it valuable for constructing complex molecular frameworks. Its structural features contribute to stability and selectivity in synthetic applications, particularly in the development of bioactive compounds. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde structure
1804710-16-4 structure
商品名:2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde
CAS番号:1804710-16-4
MF:C8H5F3N2O4
メガワット:250.131512403488
CID:4843219

2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde
    • インチ: 1S/C8H5F3N2O4/c1-4-5(3-14)6(13(15)16)2-7(12-4)17-8(9,10)11/h2-3H,1H3
    • InChIKey: QQMMWMZWWKUPHI-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=CC(=C(C=O)C(C)=N1)[N+](=O)[O-])(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 304
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 85

2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029082205-1g
2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde
1804710-16-4 97%
1g
$1,504.90 2022-04-01

2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde 関連文献

2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehydeに関する追加情報

2-Methyl-4-Nitro-6-(Trifluoromethoxy)Pyridine-3-Carboxaldehyde: A Comprehensive Overview

The compound 2-Methyl-4-Nitro-6-(Trifluoromethoxy)Pyridine-3-Carboxaldehyde (CAS No. 1804710-16-4) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with a methyl group at position 2, a nitro group at position 4, a trifluoromethoxy group at position 6, and an aldehyde group at position 3. These substituents contribute to its distinctive chemical properties and reactivity.

Recent studies have highlighted the potential of 2-Methyl-4-Nitro-6-(Trifluoromethoxy)Pyridine-3-Carboxaldehyde as a versatile building block in organic synthesis. Its ability to undergo various transformations, such as nucleophilic additions and cyclizations, makes it an attractive candidate for the construction of complex molecular architectures. For instance, researchers have demonstrated its utility in the synthesis of bioactive compounds with potential anti-inflammatory and anticancer properties.

The presence of the trifluoromethoxy group in the molecule imparts unique electronic and steric effects, which are crucial for modulating the compound's reactivity. This group also enhances the stability of the molecule under certain reaction conditions, making it suitable for use in demanding synthetic protocols. Furthermore, the nitro group at position 4 introduces additional functional diversity, enabling the compound to participate in redox reactions and other transformations that are critical in drug discovery.

One of the most promising applications of 2-Methyl-4-Nitro-6-(Trifluoromethoxy)Pyridine-3-Carboxaldehyde is in the development of novel agrochemicals. Its ability to inhibit key enzymes involved in plant defense mechanisms has been extensively studied, with recent findings suggesting its potential as a lead compound for next-generation pesticides. Additionally, its aldehyde functionality allows for easy modification, enabling chemists to tailor its properties for specific agricultural applications.

In the pharmaceutical industry, this compound has shown promise as an intermediate in the synthesis of bioactive molecules. Its structural flexibility and reactivity make it an ideal candidate for exploring new drug candidates targeting various diseases. For example, recent research has focused on its role in constructing scaffolds for kinase inhibitors and other therapeutic agents.

The synthesis of 2-Methyl-4-Nitro-6-(Trifluoromethoxy)Pyridine-3-Carboxaldehyde involves a series of well-established organic reactions, including Friedel-Crafts alkylation, nitration, and oxidation processes. These steps are carefully optimized to ensure high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, further enhances the quality of the compound.

From an environmental standpoint, 2-Methyl-4-Nitro-6-(Trifluoromethoxy)Pyridine-3-Carboxaldehyde exhibits favorable biodegradation properties under controlled conditions. This makes it a more sustainable option compared to traditional organic compounds used in similar applications. Ongoing research is focused on improving its eco-friendliness while maintaining its functional integrity.

In conclusion, 2-Methyl-4-Nitro-6-(Trifluoromethoxy)Pyridine-3-Carboxaldehyde (CAS No. 1804710-16

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